

Application Notes: Analytical Characterization of Benzyl-PEG6-OTs

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Compound of Interest

Compound Name: **Benzyl-PEG6-Ots**

Cat. No.: **B2986102**

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Introduction

Benzyl-PEG6-OTs (Benzyl-hexaethylene glycol tosylate) is a crucial intermediate in bioconjugation, drug delivery, and materials science. It combines a versatile benzyl protecting group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a tosylate (OTs) leaving group, making it ideal for subsequent nucleophilic substitution reactions. Accurate characterization is essential to confirm its identity, purity, and structural integrity before use in downstream applications. This document provides detailed protocols for the analytical characterization of **Benzyl-PEG6-OTs** using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of **Benzyl-PEG6-OTs**. Both ^1H and ^{13}C NMR are used to confirm the presence and connectivity of all constituent parts of the molecule.

Predicted ^1H NMR Data

The following table summarizes the expected chemical shifts (δ) for the protons in **Benzyl-PEG6-OTs**. Spectra are typically recorded in deuterated chloroform (CDCl_3).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.80 - 7.77	d	2H	Ar-H (Tosyl)
7.35 - 7.26	m	7H	Ar-H (Tosyl & Benzyl)
4.52	s	2H	CH ₂ -Ph
4.15	t	2H	CH ₂ -OTs
3.68 - 3.55	m	22H	O-CH ₂ -CH ₂ -O (PEG chain) & CH ₂ -CH ₂ -OTs
2.43	s	3H	Ar-CH ₃ (Tosyl)

Predicted ¹³C NMR Data

The following table summarizes the expected chemical shifts (δ) for the carbons in **Benzyl-PEG6-OTs**.

Chemical Shift (δ , ppm)	Assignment
144.8	Ar-C (Tosyl, C-SO ₂)
133.0	Ar-C (Tosyl, C-CH ₃)
129.8	Ar-CH (Tosyl)
128.4	Ar-CH (Benzyl)
128.0	Ar-CH (Tosyl)
127.7	Ar-CH (Benzyl)
73.2	CH ₂ -Ph
70.8 - 70.0	O-CH ₂ -CH ₂ -O (PEG chain)
69.3	CH ₂ -CH ₂ -OTs
68.7	CH ₂ -OTs
21.6	Ar-CH ₃ (Tosyl)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Benzyl-PEG6-OTs** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[\[1\]](#)[\[2\]](#) Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[\[2\]](#)
- Internal Standard: CDCl₃ often contains residual CHCl₃ (δ = 7.26 ppm), which can be used as a chemical shift reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[\[1\]](#)
- Instrument Setup: Place the NMR tube in the spectrometer.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum. A standard pulse sequence is typically sufficient.[\[3\]](#)
 - Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard.

- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift axis using the solvent or internal standard peak. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the **Benzyl-PEG6-OTs** conjugate. A reversed-phase method is typically employed to separate the target compound from any starting materials or byproducts.

Quantitative Data: HPLC Purity Analysis

Parameter	Value
Retention Time (t_r)	~ 8.5 min (Typical)
Purity	> 95% (by peak area)
Detection Wavelength	254 nm

Experimental Protocol: Reversed-Phase HPLC

- Sample Preparation: Prepare a stock solution of **Benzyl-PEG6-OTs** at 1 mg/mL in acetonitrile. Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.^[4] Filter the sample through a 0.22 μm syringe filter before injection.
- Instrumentation:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
 - Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
 - Detector: UV-Vis detector set to 254 nm. An Evaporative Light Scattering Detector (ELSD) can also be used as PEG itself does not have a strong UV chromophore, but the benzyl and tosyl groups allow for UV detection.^{[4][5][6]}

- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Gradient: 30% to 90% Mobile Phase B over 15 minutes.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
- Data Analysis: Integrate the peak corresponding to **Benzyl-PEG6-OTs** and any impurity peaks. Calculate the purity by dividing the peak area of the product by the total peak area of all components.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the **Benzyl-PEG6-OTs** conjugate.

Electrospray Ionization (ESI) is a common technique for this type of molecule.[\[7\]](#)[\[8\]](#)

Quantitative Data: ESI-MS

The molecular formula for **Benzyl-PEG6-OTs** is C₂₂H₃₀O₈S.

Ion Species	Calculated m/z	Found m/z
[M+Na] ⁺	477.1583	477.1580 ± 0.0005
[M+H] ⁺	455.1767	455.1765 ± 0.0005
[M+K] ⁺	493.1322	493.1320 ± 0.0005

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as acetonitrile or a mixture of acetonitrile and water.
- Instrumentation:

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.[9]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000). The molecule is expected to ionize readily by forming adducts with sodium ($[M+Na]^+$) or potassium ($[M+K]^+$), which are often present as trace ions.[7]
- Data Analysis: Identify the peak corresponding to the molecular ion adduct and compare the measured m/z value with the calculated value to confirm the identity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the **Benzyl-PEG6-OTs** molecule, confirming the presence of the tosylate, ether, and aromatic moieties.

Quantitative Data: FTIR

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3050 - 3010	C-H stretch	Aromatic
2920 - 2850	C-H stretch	Aliphatic (PEG & Benzyl CH_2)
1598	C=C stretch	Aromatic
1355	S=O asymmetric stretch	Sulfonate (Tosylate)
1175	S=O symmetric stretch	Sulfonate (Tosylate)
1100	C-O-C stretch	Ether (PEG backbone)[10]

Experimental Protocol: FTIR

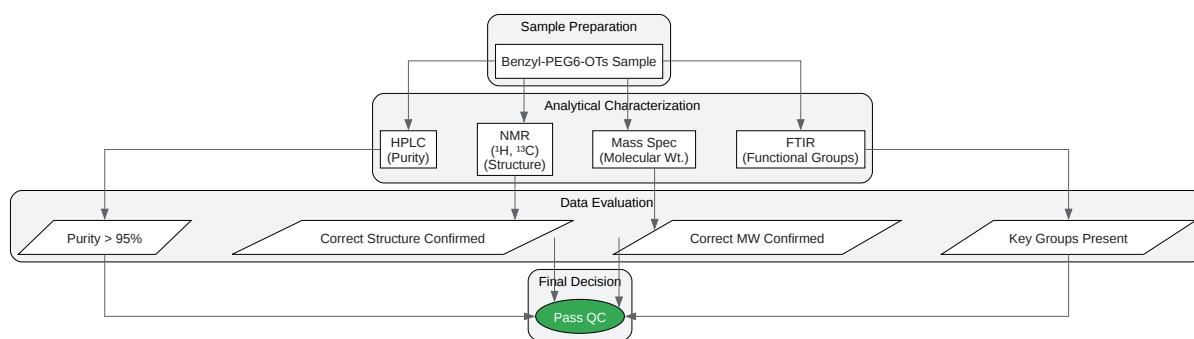
- Sample Preparation: Place a small drop of the neat sample (if liquid) or a solution in a volatile solvent (e.g., dichloromethane) onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound.

- Background Scan: Acquire a background spectrum of the clean, empty sample compartment.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the infrared spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of **Benzyl-PEG6-OTs**. The strong absorptions for the sulfonate (S=O) and ether (C-O-C) groups are particularly diagnostic.[11]

Visualizations

Overall Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of a synthesized batch of **Benzyl-PEG6-OTs**.

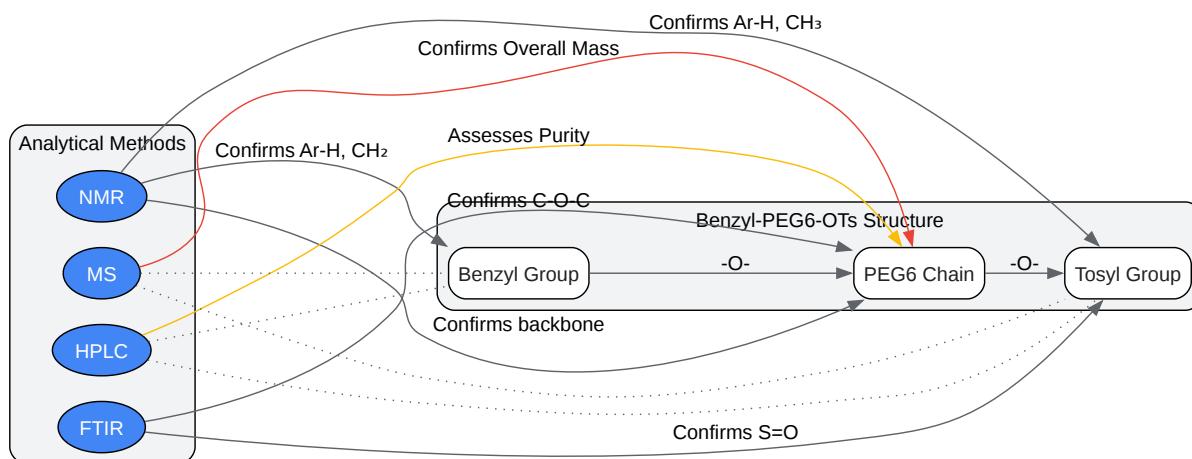


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Caption: Workflow for **Benzyl-PEG6-OTs** quality control.

Structure-Analysys Correlation

This diagram shows which parts of the **Benzyl-PEG6-OTs** molecule are confirmed by each analytical technique.

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Caption: Correlation of molecular structure and analytical methods.

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